4-(4-methylbenzyl)-3-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone
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Overview
Description
4-(4-Methylbenzyl)-3-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone is a compound with a complex molecular structure that has been studied in various scientific contexts.
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions and careful characterization. For instance, Şahin et al. (2012) detailed the synthesis and characterization of a related compound using techniques like IR, NMR, elemental analyses, and X-ray diffraction (Şahin, Özkan, Köksal, & Işık, 2012).
Molecular Structure Analysis
X-ray diffraction and DFT calculations are often used to analyze molecular structures. For example, a study by Sanjeevarayappa et al. (2015) used single crystal XRD data to confirm the structure of a related compound (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds can be complex. For example, Zou et al. (2002) studied the synthesis and fungicidal activity of compounds with a similar structure, showing their potential in agricultural applications (Zou, Lai, Jin, & Zhang, 2002).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystalline structure are key aspects of such compounds. The study by Harish et al. (2014) offers insights into the physical properties of related compounds through their synthesis and characterization (Harish, Mohana, Mallesha, & Veeresh, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be ascertained through studies like those conducted by Kumara et al. (2017), who performed DFT calculations to understand the reactive sites of similar compounds (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-[(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-4-6-14(7-5-13)12-25-10-9-20-19(26)16(25)11-17-22-18(24-27-17)15-3-2-8-21-23-15/h2-8,16H,9-12H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUXHWBCGUZOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CC3=NC(=NO3)C4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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